N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-1-benzothiophene-2-carboxamide
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Overview
Description
N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-1-benzothiophene-2-carboxamide is a complex organic compound that features a unique combination of furan, thiophene, and benzothiophene moieties. These heterocyclic structures are known for their significant roles in medicinal chemistry and material science due to their diverse biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common approach is the condensation reaction, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production of such compounds often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers. Substitution reactions can lead to a variety of derivatives depending on the substituents introduced.
Scientific Research Applications
N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-1-benzothiophene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes such as cell signaling, metabolism, and gene expression . The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiophene and benzothiophene derivatives, such as:
Suprofen: A 2-substituted thiophene known for its anti-inflammatory properties.
Articaine: A 2,3,4-trisubstituted thiophene used as a dental anesthetic.
Uniqueness
N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-1-benzothiophene-2-carboxamide is unique due to its combination of furan, thiophene, and benzothiophene moieties, which confer distinct chemical and biological properties. This structural uniqueness allows it to interact with a broader range of molecular targets and exhibit diverse biological activities compared to other similar compounds.
Properties
IUPAC Name |
N-[[4-(furan-3-yl)thiophen-2-yl]methyl]-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO2S2/c20-18(17-8-12-3-1-2-4-16(12)23-17)19-9-15-7-14(11-22-15)13-5-6-21-10-13/h1-8,10-11H,9H2,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQJYHHZCMSASPD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C(=O)NCC3=CC(=CS3)C4=COC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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